Isotopic Distinction Enables Use as Quantitative Internal Standard in GC-MS and LC-MS
p-Azoxyanisole-d6 differs from unlabeled p-azoxyanisole by a mass shift of +6 Da (m/z 264.31 vs. 258.27), enabling its use as a co-eluting, isotopically distinct internal standard for quantitative analysis by NMR, GC-MS, and LC-MS . The deuterated labeling at the methyl positions (O,O-dimethyl-d6) ensures that the compound exhibits near-identical chromatographic behavior and ionization efficiency to the non-deuterated analyte, while the +6 Da mass shift provides baseline resolution in the mass spectrum . This isotopic substitution pattern is specifically validated for quantitation workflows in drug development and environmental trace analysis .
| Evidence Dimension | Mass Spectrometric Distinguishability (Molecular Ion Mass) |
|---|---|
| Target Compound Data | 264.31 Da (C14H8D6N2O3) |
| Comparator Or Baseline | Unlabeled p-azoxyanisole: 258.27 Da (C14H14N2O3) |
| Quantified Difference | Δm/z = +6.04 Da |
| Conditions | ESI-MS or EI-MS; GC-MS or LC-MS conditions |
Why This Matters
This +6 Da mass shift uniquely qualifies PAA-d6 as a fit-for-purpose internal standard for isotope dilution mass spectrometry of PAA-containing samples, a capability unlabeled PAA and other nematic liquid crystals (MBBA, 5CB) cannot provide.
